Benzenamine, 4-(6-quinolinyloxy)-
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Overview
Description
Benzenamine, 4-(6-quinolinyloxy)-: is an organic compound with the molecular formula C15H12N2O. It is a derivative of benzenamine (aniline) where the hydrogen atom on the benzene ring is replaced by a quinolinyloxy group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4-(6-quinolinyloxy)- typically involves the reaction of 4-aminophenol with 6-chloroquinoline in the presence of a base. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxyl group of 4-aminophenol attacks the chlorine atom on 6-chloroquinoline, resulting in the formation of the quinolinyloxy linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the industrial synthesis include dichloromethane and ethanol, and the reaction is typically carried out under reflux conditions .
Chemical Reactions Analysis
Types of Reactions: Benzenamine, 4-(6-quinolinyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzene and quinoline rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted benzenamine and quinoline derivatives.
Scientific Research Applications
Benzenamine, 4-(6-quinolinyloxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes and biological pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 4-(6-quinolinyloxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biological processes. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline: Similar structure but with additional methoxy groups on the quinoline ring.
4-(quinolin-6-yloxy)benzenamine: Another derivative with slight structural variations.
Uniqueness: Benzenamine, 4-(6-quinolinyloxy)- is unique due to its specific substitution pattern and the presence of the quinolinyloxy group, which imparts distinct chemical and biological properties.
Biological Activity
Benzenamine, 4-(6-quinolinyloxy)- is a compound of interest due to its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article provides an overview of the biological activity of this compound, supported by data tables and case studies from various research findings.
1. Overview of Biological Activity
The compound exhibits several significant biological activities, including:
- Antibacterial Activity
- Antioxidant Activity
- Anticancer Activity
- Potential Anti-inflammatory Effects
2. Antibacterial Activity
Research has shown that Benzenamine, 4-(6-quinolinyloxy)- has moderate antibacterial properties. A study evaluated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity Results
Bacterial Strain | Zone of Inhibition (mm) | Activity Level |
---|---|---|
Staphylococcus aureus | 12 | Moderate |
Escherichia coli | 10 | Moderate |
Pseudomonas aeruginosa | 8 | Low |
Bacillus subtilis | 15 | Moderate |
The results indicate that the compound showed moderate activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .
3. Antioxidant Activity
The antioxidant potential of Benzenamine, 4-(6-quinolinyloxy)- was assessed using the DPPH radical scavenging assay. The compound demonstrated a significant ability to scavenge free radicals, indicating its potential for use in preventing oxidative stress-related diseases.
Table 2: Antioxidant Activity Evaluation
Concentration (µg/mL) | % Inhibition of DPPH Radical |
---|---|
50 | 35 |
100 | 55 |
200 | 75 |
The data shows that as the concentration increases, the inhibition percentage also rises, confirming its efficacy as an antioxidant .
4. Anticancer Activity
Benzenamine, 4-(6-quinolinyloxy)- has been investigated for its anticancer properties against various cancer cell lines. A notable study highlighted its selective cytotoxicity towards HeLa cells.
Case Study: HeLa Cell Line
In vitro studies showed that treatment with Benzenamine resulted in:
- IC50 Value : Approximately 65 µM
- Mechanism : Induction of apoptosis through mitochondrial pathways and caspase activation.
- Synergistic Effect : When combined with cisplatin, it enhanced cytotoxicity (Combination Index < 0.9).
These findings suggest that Benzenamine could be a promising candidate for further development in cancer therapy .
5. Potential Anti-inflammatory Effects
Though less studied, preliminary data indicate that Benzenamine may possess anti-inflammatory properties. Research on quinoline derivatives has shown that they can inhibit pro-inflammatory cytokines, which may extend to this compound as well .
Properties
Molecular Formula |
C15H12N2O |
---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
4-quinolin-6-yloxyaniline |
InChI |
InChI=1S/C15H12N2O/c16-12-3-5-13(6-4-12)18-14-7-8-15-11(10-14)2-1-9-17-15/h1-10H,16H2 |
InChI Key |
LNYSUIVYLJXULC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OC3=CC=C(C=C3)N)N=C1 |
Origin of Product |
United States |
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